molecular formula C19H16FN5O3 B6507990 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 872594-53-1

3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6507990
CAS No.: 872594-53-1
M. Wt: 381.4 g/mol
InChI Key: RWIPTNJUTMFSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Position 3: A 3,4-dimethoxyphenyl group, providing electron-donating methoxy substituents.
  • Position 6: A 3-fluorobenzyl moiety, introducing fluorine’s electronegative and lipophilic properties.
  • Core: The triazolopyrimidinone system, which enables π-π stacking and hydrogen-bonding interactions, critical for biological activity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-27-15-7-6-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-4-3-5-13(20)8-12/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIPTNJUTMFSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)F)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a pyrimidine structure, substituted with various phenyl groups. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the Triazole Ring : Cyclization of appropriate precursors.
  • Attachment of the Pyrimidine Ring : Reacting the triazole intermediate with pyrimidine precursors.
  • Introduction of Substituents : Modifying the phenyl groups to enhance biological activity.

Antimicrobial Properties

Research has indicated that compounds within the triazolopyrimidine class exhibit antimicrobial properties. For instance, derivatives similar to our compound have shown moderate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

CompoundActivity AgainstReference
3-(3-chloro-4-methylphenyl)-6-[(3-fluorophenyl)methyl]-triazolo[4,5-d]pyrimidin-7-oneE. coli, S. aureus
Ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-1H-triazol-1-yl]acetateKlebsiella pneumoniae

Anticancer Activity

The compound has also been evaluated for anticancer activity. In studies involving various cancer cell lines (e.g., MCF7 for breast cancer), triazolopyrimidine derivatives exhibited significant cytotoxic effects. The mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation and survival pathways .

The biological activity of 3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-triazolo[4,5-d]pyrimidin-7-one is thought to be mediated through:

  • Enzyme Inhibition : Targeting enzymes involved in metabolic pathways essential for cancer cell growth.
  • Receptor Interaction : Binding to specific receptors that modulate cellular responses.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Properties : A study published in MDPI reported that triazole derivatives demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another research highlighted the anticancer potential of fluorinated triazoles against human cancer cell lines, showing effective inhibition of cell viability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name / ID Substituents at Position 3 Substituents at Position 6 Key Modifications Pharmacological Notes
Target Compound 3,4-Dimethoxyphenyl 3-Fluorobenzyl Methoxy (electron-donating) + Fluorobenzyl Hypothesized enhanced CNS activity due to fluorine
CAS 888418-03-9 3-Fluorophenyl 3,4-Dichlorobenzyl Dichloro (electron-withdrawing) Likely higher cytotoxicity; chlorine enhances DNA interaction
CAS 1040639-91-5 3-Fluorobenzyl 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl Oxadiazole ring + dimethoxyphenyl Improved metabolic stability via oxadiazole
CAS 1105195-38-7 4-(Trifluoromethoxy)phenyl Trifluoromethoxy (strong electron-withdrawing) Increased lipophilicity; potential for enhanced bioavailability
CAS 893936-15-7 3-Fluorophenyl 2-Methylbenzyl Methylbenzyl (steric bulk) Reduced solubility but improved target selectivity

Key Findings:

Halogenated analogs (e.g., dichloro , trifluoromethoxy ) prioritize electron-withdrawing effects, altering binding kinetics.

Substituent Position: 3-Fluorobenzyl (target) vs. 2-methylbenzyl : Fluorine’s electronegativity may improve dipole interactions compared to methyl’s steric effects.

Pharmacokinetic Properties :

  • Fluorinated compounds (target, CAS 888418-03-9 ) likely exhibit superior CNS penetration due to fluorine’s small size and lipophilicity.
  • Dichloro derivatives may face higher metabolic clearance compared to methoxy-substituted analogs.

Crystallographic and Conformational Insights

  • Planarity of Core: X-ray data for related compounds (e.g., CAS 5-(4-chlorophenoxy)-6-isopropyl analog ) confirm the triazolopyrimidinone core is nearly planar (maximum deviation: 0.021 Å), ensuring conjugation stability.
  • Dihedral Angles :
    • Target compound’s 3,4-dimethoxyphenyl group likely forms a small dihedral angle (~1–5°) with the core, promoting coplanarity and π-π stacking.
    • Bulky substituents (e.g., isopropyl in ) create larger angles (~87°), disrupting planarity and reducing binding affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.